molecular formula C35H38N2O10 B11472747 N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)

N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)

Cat. No.: B11472747
M. Wt: 646.7 g/mol
InChI Key: DMFKFPLRPGPYFP-UHFFFAOYSA-N
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Description

N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE is a complex organic compound characterized by multiple methoxy and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide
  • N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide

Uniqueness

N-(4-{3-[4-(3,5-DIMETHOXYBENZAMIDO)-2-METHOXYPHENOXY]PROPOXY}-3-METHOXYPHENYL)-3,5-DIMETHOXYBENZAMIDE is unique due to its specific arrangement of methoxy and benzamido groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H38N2O10

Molecular Weight

646.7 g/mol

IUPAC Name

N-[4-[3-[4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C35H38N2O10/c1-40-26-14-22(15-27(20-26)41-2)34(38)36-24-8-10-30(32(18-24)44-5)46-12-7-13-47-31-11-9-25(19-33(31)45-6)37-35(39)23-16-28(42-3)21-29(17-23)43-4/h8-11,14-21H,7,12-13H2,1-6H3,(H,36,38)(H,37,39)

InChI Key

DMFKFPLRPGPYFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)OCCCOC3=C(C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)OC)OC)OC

Origin of Product

United States

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